molecular formula C9H12N2O2 B11912995 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 906456-05-1

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11912995
CAS No.: 906456-05-1
M. Wt: 180.20 g/mol
InChI Key: DQOIBJHKCVPVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a synthetic spirocyclic hydantoin derivative intended for research and development purposes. This compound features a unique spiro architecture that incorporates a cyclopentane ring fused to a hydantoin (imidazolidine-2,4-dione) moiety, offering a three-dimensional scaffold that is of significant interest in medicinal chemistry . The ethenyl substituent at the 7-position presents a reactive handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules and libraries for biological screening. Compounds based on the 1,3-diazaspiro[4.4]nonane-2,4-dione scaffold have been extensively investigated for their diverse pharmacological activities. Research on analogous spirohydantoins has demonstrated potential biological activities, including antiproliferative effects against various human cancer cell lines such as colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancers . Furthermore, similar diazaspiro structures are recognized for their utility in central nervous system (CNS) drug discovery, with studies exploring their interactions with neurotransmitter systems like the dopamine receptors . The specific physicochemical properties, bioavailability, and mechanism of action for this compound are subject to ongoing research. This product is provided exclusively For Research Use Only . It is strictly not for diagnostic, therapeutic, or any human use. Researchers are responsible for verifying the specific identity and purity of the compound for their applications.

Properties

CAS No.

906456-05-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

8-ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-2-6-3-4-9(5-6)7(12)10-8(13)11-9/h2,6H,1,3-5H2,(H2,10,11,12,13)

InChI Key

DQOIBJHKCVPVCF-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups to the vinyl moiety.

Scientific Research Applications

Chemistry: In chemistry, 7-Vinyl-1,3-diazaspiro[44]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, derivatives of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione are being explored for their potential therapeutic properties. These derivatives may act as inhibitors of certain enzymes or receptors, offering potential treatments for various diseases.

Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-Vinyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 7 significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS Number) Substituent Molecular Weight XlogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Bioactivity Reference
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (119427-80-4) Phenyl (C7) 230.11 1.4 2/2 Not reported
3-[4-Fluoro-3-(trifluoromethyl)phenyl]- derivative (Compound 26) Fluorophenyl (C3) 306.22 N/A 2/2 Antischistosomal activity
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (BD211698) Benzyl (C7) + triaza core 253.28 N/A N/A Antimicrobial
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione (212710-51-5) Thia substitution 172.21 N/A N/A Not reported

<sup>a</sup> XlogP values reflect hydrophobicity; higher values indicate greater lipophilicity.

Key Observations:

  • Its hydrogen-bonding capacity (2 donors/acceptors) may enhance solubility compared to bulkier substituents .
  • Thia Analogs : Substitution of carbon with sulfur (7-thia derivative) reduces molecular weight and may influence metabolic stability or binding interactions .

Biological Activity

7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 906456-05-1) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its biological activity. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The spirocyclic framework often enhances the interaction of the compound with biological targets.

PropertyValue
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
CAS Number906456-05-1
IUPAC NameThis compound

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of diazaspiro compounds, including this compound. Research indicates that these compounds may exhibit significant anticonvulsant effects through modulation of neurotransmitter systems.

Case Study : A study on various diazaspiro compounds demonstrated that modifications in their structure could enhance their anticonvulsant efficacy. The study highlighted that compounds with a diaza-spiro structure showed promising results in animal models for seizure activity, suggesting a potential for therapeutic applications in epilepsy management .

Anticancer Properties

The compound's potential anticancer activity has also been explored. Research indicates that spirocyclic compounds can interact with cellular pathways involved in cancer progression.

Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . Further investigations are needed to elucidate the specific pathways affected.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Neurotransmitter Receptors : The compound may modulate GABAergic and glutamatergic systems, contributing to its anticonvulsant properties.
  • Cell Cycle Regulators : It may influence proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups conducive to biological activity.

Synthetic Route Overview:

  • Starting Materials : Utilize readily available precursors such as amines and carbonyl compounds.
  • Cyclization Reaction : Employ cyclization techniques under controlled conditions to form the spirocyclic structure.
  • Functionalization : Modify the resulting compound to enhance biological activity or solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclization of precursors (e.g., α,β-unsaturated amides) using catalysts like sulfuric acid or Lewis acids is a primary route. For example, intramolecular cyclization of substituted pyrrolidine-dione derivatives under reflux conditions (methanol, 12–24 hrs) achieves moderate yields (45–60%). Optimization involves controlling temperature and stoichiometry of reagents to avoid by-products like linear oligomers .
  • Key Parameters :

Reaction StepOptimal ConditionsYield Range
Precursor preparationRT, 6 hrs70–80%
CyclizationReflux, 12–24 hrs45–60%
PurificationColumn chromatography (silica gel)>95% purity

Q. Which spectroscopic techniques are most effective for confirming the spirocyclic structure and substituent positions?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and spiro-junction geometry (e.g., dihedral angles ~90° between fused rings) .
  • NMR : 13C^{13}\text{C} NMR distinguishes carbonyl carbons (δ 170–180 ppm) and ethenyl protons (δ 5.2–5.8 ppm, coupling constant J=1012HzJ = 10–12 \, \text{Hz}) .
  • IR spectroscopy : Confirms lactam carbonyl stretches (~1680–1720 cm1^{-1}) and ethenyl C=C (~1630 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity for functionalization at the ethenyl group or lactam nitrogen .
  • Molecular docking : Screens binding affinity to targets (e.g., enzymes with hydrophobic pockets). For example, derivatives with bulkier spiro-substituents show improved inhibition of proteases (IC50_{50} < 1 μM) .
    • Case Study : Substituting the ethenyl group with electron-withdrawing groups (e.g., -CN) increased electrophilicity and interaction with catalytic serine residues in hydrolases .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic diazaspiro compounds?

  • Methodological Answer :

  • Comparative structural analysis : Align discrepancies using X-ray/NMR data to confirm if stereochemical variations (e.g., R vs. S configurations) explain divergent activities .
  • Dose-response standardization : Re-evaluate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental effects on ligand-receptor binding .
    • Example : A 2024 study found that the (R)-enantiomer of a related compound had 10-fold higher kinase inhibition than the (S)-form due to steric compatibility with the ATP-binding pocket .

Q. How can reaction conditions be optimized to minimize by-products during cyclization?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. protic solvents, which promote hydrolysis .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) reduce reaction time (from 24 hrs to 6 hrs) and increase yield (by ~15%) .
    • Data Table :
CatalystSolventTime (hrs)Yield (%)By-Products
H2_2SO4_4MeOH245020% linear dimer
ZnCl2_2DMF665<5%

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of the lactam ring in diazaspiro compounds?

  • Methodological Answer : Stability varies with substitution patterns. Electron-withdrawing groups (e.g., -NO2_2) at the ethenyl position increase ring strain, accelerating hydrolysis (t1/2_{1/2} < 1 hr at pH 7). Conversely, bulky alkyl groups reduce water accessibility, enhancing stability (t1/2_{1/2} > 48 hrs) .
  • Experimental Design : Conduct accelerated stability testing (40°C, 75% RH) with HPLC monitoring to quantify degradation kinetics under controlled conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.